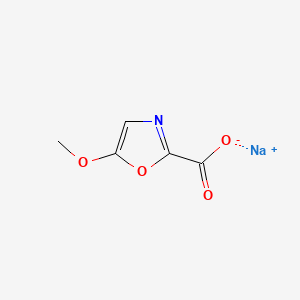
7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively, and hydroxyl groups at the 2nd and 4th positions on the naphthyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe hydroxyl groups are then introduced via hydrolysis or oxidation reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the desired yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl groups to hydrogen.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .
Comparación Con Compuestos Similares
- 7-Chloro-8-fluoro-3-nitro-1,6-naphthyridine-2,4-diol
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C8H4ClFN2O2 |
|---|---|
Peso molecular |
214.58 g/mol |
Nombre IUPAC |
7-chloro-8-fluoro-4-hydroxy-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClFN2O2/c9-8-6(10)7-3(2-11-8)4(13)1-5(14)12-7/h1-2H,(H2,12,13,14) |
Clave InChI |
RGNTYGHUSLOVOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=CN=C(C(=C2NC1=O)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)


![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)




![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)


